2-Hydroxy-4-methylbenzonitrile

Description

BenchChem offers high-quality 2-Hydroxy-4-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

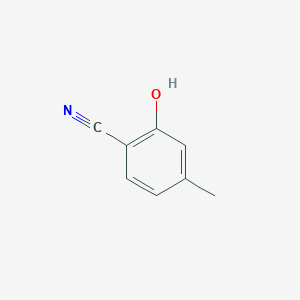

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFLXCCXXVMUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559714 | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-14-2 | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzonitrile: A Versatile Scaffold in Chemical Synthesis and Drug Discovery

Abstract

2-Hydroxy-4-methylbenzonitrile, also identified by its CAS Number 18495-14-2, is a substituted aromatic nitrile that serves as a highly versatile intermediate in synthetic chemistry.[1][2] Its unique trifunctional architecture—featuring a hydroxyl, a methyl, and a nitrile group on a benzene ring—provides multiple reaction sites for molecular elaboration. This guide offers an in-depth exploration of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, we delve into its established and potential applications, particularly as a foundational building block for novel therapeutic agents and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable compound.

Molecular Structure and Physicochemical Profile

The strategic arrangement of functional groups on the aromatic ring of 2-Hydroxy-4-methylbenzonitrile dictates its chemical behavior and utility. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, activating the ring towards electrophilic substitution, while the nitrile (-C≡N) group is strongly electron-withdrawing and deactivating. This electronic interplay is fundamental to its reactivity and its function as a pharmacophore.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-hydroxy-4-methylbenzonitrile[1] |

| CAS Number | 18495-14-2[1] |

| Molecular Formula | C₈H₇NO[1] |

| SMILES | CC1=CC(=C(C=C1)C#N)O[1] |

| InChIKey | WAFLXCCXXVMUKI-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These parameters are critical for designing experimental conditions, predicting solubility, and assessing bioavailability in drug discovery contexts.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 133.052763847 Da | PubChem[1] |

| XLogP3 (Predicted) | 2.0 | PubChemLite[3] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Characterization: A Key to Identity and Purity

Confirming the structure and purity of 2-Hydroxy-4-methylbenzonitrile is paramount. The following spectroscopic signatures serve as a reliable fingerprint for the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.2-2.4 ppm) and three aromatic protons in the δ 6.7-7.5 ppm region, with coupling patterns dictated by their positions relative to the substituents. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals. Key signals include the methyl carbon (around δ 20-22 ppm), the nitrile carbon (δ 115-120 ppm), and six distinct aromatic carbons, with the carbon bearing the hydroxyl group shifted significantly downfield (δ 155-160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for the key functional groups. Characteristic absorption bands include a broad O-H stretch (around 3200-3500 cm⁻¹), a sharp C≡N stretch (approx. 2220-2240 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretches (approx. 1450-1600 cm⁻¹).[4][5]

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M]⁺ at m/z 133.0528.[1]

Synthesis and Chemical Reactivity

The utility of 2-Hydroxy-4-methylbenzonitrile stems from its accessibility through established synthetic routes and the versatile reactivity of its functional groups.

Representative Synthetic Workflow

A common and logical approach to synthesizing 2-Hydroxy-4-methylbenzonitrile involves the dehydration of the corresponding aldoxime, which is itself derived from the parent aldehyde. This multi-step synthesis ensures high regiochemical control.

Caption: A typical synthetic pathway to 2-Hydroxy-4-methylbenzonitrile.

Protocol: Synthesis via Aldoxime Dehydration

This protocol is a self-validating system; successful isolation of the intermediate at each step confirms the efficacy of the previous one.

-

Formylation of m-Cresol: To a solution of m-cresol, add chloroform and a strong base (e.g., NaOH). Heat the mixture under reflux. The reaction introduces a formyl group (-CHO) ortho to the hydroxyl group, yielding 2-Hydroxy-4-methylbenzaldehyde. Acidic workup is required for isolation.

-

Oximation: Dissolve the isolated aldehyde in ethanol and water. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stirring at room temperature or with gentle heating will convert the aldehyde to 2-Hydroxy-4-methylbenzaldoxime. The product can often be precipitated by adding water.

-

Dehydration to Nitrile: Heat the aldoxime in a dehydrating agent such as acetic anhydride. This step efficiently removes a molecule of water to form the nitrile functional group. The final product, 2-Hydroxy-4-methylbenzonitrile, is then isolated and purified, typically by recrystallization or column chromatography.

Core Reactivity

The molecule's three functional groups offer distinct handles for further chemical modification, making it a valuable scaffold for building molecular diversity.

Caption: Key reactive sites on the 2-Hydroxy-4-methylbenzonitrile scaffold.

-

Reactions at the Hydroxyl Group: The phenolic proton is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This enables straightforward O-alkylation and O-acylation reactions to produce ethers and esters, respectively.

-

Transformations of the Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-hydroxy-4-methylbenzoic acid) or partially to an amide.[6] Alternatively, it can be reduced to a primary amine (aminomethyl group), providing a key linker for further conjugation.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution. The powerful ortho-, para-directing influence of the hydroxyl group dominates, directing incoming electrophiles to the C3 and C5 positions.

Applications in Drug Discovery and Materials Science

Substituted benzonitriles are a privileged class of compounds in medicinal chemistry.[7] The nitrile group is metabolically robust and can act as a hydrogen bond acceptor or a bioisostere for carbonyl or hydroxyl groups, interacting with amino acid residues in enzyme active sites.[7]

-

Scaffold for Bioactive Molecules: 2-Hydroxy-4-methylbenzonitrile serves as a starting material for a wide range of more complex molecules. Its derivatives have been explored as potential tubulin polymerization inhibitors for anticancer applications, aromatase inhibitors, and agents for treating mood disorders.[7][8] The ability to modify the hydroxyl, nitrile, and aromatic ring allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Intermediate in Agrochemicals and Dyes: The reactivity of this compound also makes it useful in the synthesis of agrochemicals and as a precursor for specialized dyes and pigments.[9]

Safety and Handling

Proper handling of 2-Hydroxy-4-methylbenzonitrile is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate several risks.

GHS Hazard Identification

| Hazard Code | Statement | Classification |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | Warning[1] |

| H315 | Causes skin irritation | Warning[1] |

| H319 | Causes serious eye irritation | Warning[1] |

| H335 | May cause respiratory irritation | Warning[1] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10] For operations generating dust, respiratory protection may be necessary.[10]

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

2-Hydroxy-4-methylbenzonitrile is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in pharmaceutical and materials science. Its trifunctional nature provides a robust platform for generating molecular complexity and diversity. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, empowers researchers to fully exploit its synthetic potential while ensuring safe handling and experimental reproducibility. Future investigations will likely continue to uncover novel applications for this versatile and strategic building block.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14388656, 2-Hydroxy-4-methylbenzonitrile. Available: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available: [Link]

-

K-M. Podunavac, M.; Raić, N.; Cetina, M.; Vianello, R.; Hranjec, M. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 211, 113003. Available: [Link]

-

Chemsrc (2025). 2,4-dichloro-1-(dichloromethyl)benzene | CAS#:134-25-8. Available: [Link]

- Google Patents (2007). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

Chemsrc (2025). 2,4-Dichloro-1-(trifluoromethyl)benzene | CAS#:320-60-5. Available: [Link]

-

ResearchGate (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 308741, 4-Hydroxy-2-methylbenzonitrile. Available: [Link]

-

PubChemLite (2025). 2-hydroxy-4-methylbenzonitrile (C8H7NO). Available: [Link]

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Available: [Link]

-

Matrix Fine Chemicals (n.d.). 2-HYDROXY-4-METHYLBENZONITRILE | CAS 18495-14-2. Available: [Link]

-

FEMA (n.d.). 2-HYDROXY-4-METHYLBENZALDEHYDE. Available: [Link]

-

ResearchGate (2011). Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available: [Link]

-

The Royal Society of Chemistry (2024). Supplementary Information. Available: [Link]

-

Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available: [Link]

-

ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure. Available: [Link]

-

H. Osorio-Olivares, M., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3298. Available: [Link]

-

National Institute of Standards and Technology (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Available: [Link]

-

MDPI (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available: [Link]

-

National Institute of Standards and Technology (n.d.). 2-Hydroxy-4-methylbenzoic acid. In NIST Chemistry WebBook. Available: [Link]

-

Cheméo (n.d.). Chemical Properties of N,N-Diethylbenzylamine (CAS 772-54-3). Available: [Link]

-

National Institutes of Health (n.d.). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Available: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12548645, (2R)-2-Hydroxy-4-methylpentanenitrile. Available: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12548640, 2-Hydroxy-4-methylpentanenitrile. Available: [Link]

Sources

- 1. 2-Hydroxy-4-methylbenzonitrile | C8H7NO | CID 14388656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXY-4-METHYLBENZONITRILE | CAS 18495-14-2 [matrix-fine-chemicals.com]

- 3. PubChemLite - 2-hydroxy-4-methylbenzonitrile (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

The Evolving Landscape of 2-Hydroxy-4-methylbenzonitrile Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the dynamic field of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of scaffolds explored, the benzonitrile moiety, particularly when substituted with a hydroxyl group, has garnered significant attention. This guide provides an in-depth technical exploration of the biological activities of 2-Hydroxy-4-methylbenzonitrile and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers dedicated to advancing therapeutic discovery.

The Chemical Core: Understanding 2-Hydroxy-4-methylbenzonitrile

2-Hydroxy-4-methylbenzonitrile, a seemingly simple aromatic molecule, possesses a unique electronic and structural framework that makes it a versatile starting point for the synthesis of a diverse array of biologically active compounds. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group at the ortho and para positions, respectively, along with the methyl group at the meta position, profoundly influences its reactivity and biological interactions.

Synthesis of the Core and Its Derivatives

The synthesis of the 2-Hydroxy-4-methylbenzonitrile core can be achieved through various established methods. A common and efficient laboratory-scale approach involves the dehydration of the corresponding aldoxime.[1]

Experimental Protocol: Synthesis of 2-Hydroxy-4-methylbenzonitrile

-

Oxime Formation:

-

Dissolve 2-hydroxy-4-methylbenzaldehyde in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-hydroxy-4-methylbenzaldoxime.

-

Filter, wash with cold water, and dry the product.

-

-

Dehydration to Nitrile:

-

Reflux the obtained 2-hydroxy-4-methylbenzaldoxime with a dehydrating agent such as acetic anhydride or thionyl chloride for 2-3 hours.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude 2-Hydroxy-4-methylbenzonitrile.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

-

The true potential of this scaffold lies in the facile introduction of various substituents onto the aromatic ring, allowing for the fine-tuning of its biological properties. Common derivatization strategies include electrophilic aromatic substitution to introduce nitro or halogen groups, and nucleophilic substitution on the hydroxyl group to generate ethers and esters.[2]

Workflow for the Synthesis of 2-Hydroxy-4-methylbenzonitrile Derivatives

Caption: General synthetic workflow for 2-Hydroxy-4-methylbenzonitrile and its derivatives.

Antimicrobial Activity: A Promising Frontier

Derivatives of 2-Hydroxy-4-methylbenzonitrile have demonstrated significant potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The core phenolic structure is known to disrupt microbial cell membranes and interfere with essential enzymatic activities.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these derivatives is intricately linked to the nature and position of the substituents on the benzene ring.[4]

-

Halogenation: The introduction of halogens, particularly at the position para to the hydroxyl group, often enhances antimicrobial activity. This is attributed to the increased lipophilicity and electronic effects of the halogen atoms, which can facilitate membrane penetration and interaction with microbial targets.

-

Nitro Group: The presence of a nitro group, an electron-withdrawing group, has been shown to significantly boost antimicrobial potency. This is likely due to the enhanced acidity of the hydroxyl group and the potential for the nitro group to participate in redox cycling, generating reactive oxygen species that are detrimental to microbial cells.

Table 1: Antimicrobial Activity of 2-Hydroxybenzonitrile Derivatives

| Compound | Substituent(s) | Test Organism | MIC (µg/mL) |

| 1 | 4-Methyl | Staphylococcus aureus | >100 |

| 2 | 4-Methyl, 5-Chloro | Staphylococcus aureus | 25 |

| 3 | 4-Methyl, 5-Nitro | Staphylococcus aureus | 12.5 |

| 4 | 4-Methyl | Escherichia coli | >100 |

| 5 | 4-Methyl, 5-Chloro | Escherichia coli | 50 |

| 6 | 4-Methyl, 5-Nitro | Escherichia coli | 25 |

Note: The above data is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The cytotoxic effects of 2-Hydroxy-4-methylbenzonitrile derivatives against various cancer cell lines have been a significant area of investigation.[3] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.

Mechanistic Insights into Anticancer Activity

Phenolic compounds, including derivatives of 2-Hydroxy-4-methylbenzonitrile, can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

-

Intrinsic Pathway: These compounds can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.

-

Extrinsic Pathway: They can also upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptosis-inducing ligands.

Simplified Apoptosis Pathways

Caption: Simplified diagram of apoptosis pathways potentially induced by 2-Hydroxy-4-methylbenzonitrile derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Cytotoxicity of 2-Hydroxy-4-methylbenzonitrile Derivatives

| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) |

| 7 | 4-Methyl, 5-Bromo | MCF-7 (Breast) | 15.2 |

| 8 | 4-Methyl, 3,5-Dinitro | MCF-7 (Breast) | 5.8 |

| 9 | 4-Methyl, 5-Bromo | A549 (Lung) | 22.5 |

| 10 | 4-Methyl, 3,5-Dinitro | A549 (Lung) | 8.1 |

Note: The above data is a representative compilation from various studies and is intended for comparative purposes.

Antioxidant and Enzyme Inhibitory Activities

The phenolic hydroxyl group in 2-Hydroxy-4-methylbenzonitrile derivatives makes them potential antioxidants capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.[4]

Antioxidant Mechanisms

The primary antioxidant mechanisms of phenolic compounds are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[5] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the O-H bond dissociation enthalpy, which can be modulated by the electronic effects of other substituents on the aromatic ring. Electron-donating groups, such as the methyl group at the 4-position, can enhance the antioxidant activity.

Enzyme Inhibition

The structural features of these derivatives also make them candidates for enzyme inhibition. The hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes.[3] For instance, derivatives of the related 2-hydroxybenzonitrile have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction: Add the test compound solutions to the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Concluding Remarks and Future Directions

The 2-Hydroxy-4-methylbenzonitrile scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including promising antimicrobial and anticancer effects. The structure-activity relationship studies highlighted in this guide underscore the importance of strategic substitution on the aromatic ring to optimize potency and selectivity.

Future research should focus on a more comprehensive exploration of the molecular targets of these compounds and their detailed mechanisms of action. Advanced in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead candidates. The continued investigation of 2-Hydroxy-4-methylbenzonitrile derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

ResearchGate. (2023). Enzyme inhibitory activity (%) of the derivatives at a concentration of 100 µM. [Link]

-

Scientific Research Publishing. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. [Link]

-

PubMed Central. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. [Link]

-

PubMed Central. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

-

PubMed Central. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. [Link]

-

International Journal of Research in Pharmacy and Science. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

-

ResearchGate. (2014). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

-

PubMed. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. [Link]

-

PubMed Central. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

-

PubMed. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. [Link]

-

Royal Society of Chemistry. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. [Link]

-

National Institutes of Health. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. [Link]

-

PrepChem.com. (2023). Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. [Link]

-

MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

PubChem. (2025). 2-Hydroxy-4-methylbenzonitrile. [Link]

-

ChemRxiv. (2021). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic. [Link]

-

PubChem. (2025). 4-Hydroxy-2-methylbenzonitrile. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Hydroxy-4-methylbenzonitrile (CAS No. 18495-14-2).[1][2] As a key intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science, unambiguous structural confirmation is paramount. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles of chemical spectroscopy, providing a robust framework for researchers, chemists, and quality control professionals. Methodologies for data acquisition are also presented to ensure reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

2-Hydroxy-4-methylbenzonitrile is an aromatic compound with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol .[3] Its structure consists of a benzene ring substituted with a hydroxyl (-OH), a methyl (-CH₃), and a nitrile (-C≡N) group. The relative positions of these functional groups dictate the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint.

The hydroxyl group acts as a strong electron-donating group through resonance, while the nitrile group is a strong electron-withdrawing group. The methyl group is a weak electron-donating group. This interplay of electronic effects is directly observable in the NMR, IR, and MS data, allowing for complete structural elucidation.

Figure 1: Molecular structure of 2-Hydroxy-4-methylbenzonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Hydroxy-4-methylbenzonitrile, both ¹H and ¹³C NMR provide critical information for structural verification.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic nature of the substituents.[4]

-

Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the aromatic ring are in different chemical environments and will appear as distinct signals. The hydroxyl group's strong electron-donating effect will shield the ortho and para protons, shifting them upfield (to lower ppm values). In contrast, the electron-withdrawing nitrile group will deshield adjacent protons.

-

Hydroxyl Proton (δ 5.0-6.0 ppm, broad): The phenolic proton signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and the solvent used.

-

Methyl Protons (δ ~2.3 ppm): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.3 | Singlet (s) | 3H |

| -OH | 5.0 - 6.0 (variable) | Broad (br s) | 1H |

| H-5 | ~6.7 | Doublet (d) | 1H |

| H-3 | ~6.8 | Singlet (s) | 1H |

| H-6 | ~7.3 | Doublet (d) | 1H |

Note: Predicted values are based on established substituent effects in aromatic systems. Actual experimental values may vary slightly.[5]

Carbon-13 (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's local electronic environment.[6]

-

Nitrile Carbon (δ ~118 ppm): The carbon of the nitrile group (C≡N) typically appears in this region of the spectrum.

-

Aromatic Carbons (δ 100-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the hydroxyl group (C2) will be the most deshielded (highest ppm value in the aromatic region) due to the direct attachment of the electronegative oxygen atom. The carbon attached to the nitrile group (C1) will also be downfield.

-

Methyl Carbon (δ ~20 ppm): The aliphatic methyl carbon appears in the upfield region of the spectrum, consistent with a standard sp³-hybridized carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| C1 (-CN) | ~103 |

| C2 (-OH) | ~158 |

| C3 | ~118 |

| C4 (-CH₃) | ~142 |

| C5 | ~115 |

| C6 | ~134 |

| -C≡N | ~117 |

Note: Predicted values are derived from computational models and data from analogous structures. For accurate predictions, specialized software can be used.[7][8]

NMR Experimental Protocol

A robust and reproducible NMR analysis workflow is critical for accurate structural determination.

Figure 2: Standardized workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-4-methylbenzonitrile in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[9]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be optimized (shimming) to ensure high resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum. Standard pulse programs are used for both experiments.[10]

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased and baseline-corrected. Peaks are identified, and for the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 2-Hydroxy-4-methylbenzonitrile will be dominated by absorptions from the O-H, C≡N, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₃) | Stretch | 2980 - 2850 | Medium |

| Nitrile C≡N | Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium-Strong |

| C-O | Stretch | 1300 - 1000 | Strong |

Source: Data compiled from standard IR correlation tables.[11][12]

Interpretation:

-

The most prominent feature will be a strong, broad band in the 3500-3200 cm⁻¹ region , which is characteristic of the hydrogen-bonded O-H stretch of a phenol.

-

A strong and sharp absorption peak around 2230 cm⁻¹ provides definitive evidence of the nitrile (C≡N) functional group.

-

Multiple peaks in the 1620-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Expected Data:

-

Molecular Ion (M⁺): The exact mass of 2-Hydroxy-4-methylbenzonitrile is 133.0528 Da.[3] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 133.

-

M+1 Peak: A smaller peak at m/z = 134 will be present due to the natural abundance of the ¹³C isotope.

Fragmentation Analysis: The molecular ion is often unstable and can fragment in predictable ways. For phenols and aromatic nitriles, common fragmentation pathways include the loss of small, stable molecules or radicals.[13][14]

-

Loss of CO (M-28): Phenolic compounds often undergo rearrangement and lose a molecule of carbon monoxide, which would lead to a fragment ion at m/z = 105.

-

Loss of HCN (M-27): Loss of hydrogen cyanide from the nitrile group is a common pathway for benzonitriles, resulting in a fragment at m/z = 106.

-

Loss of a Methyl Radical (M-15): Cleavage of the methyl group can lead to a fragment at m/z = 118.

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Hydroxy-4-methylbenzonitrile | C8H7NO | CID 14388656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. CASPRE [caspre.ca]

- 8. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 9. benchchem.com [benchchem.com]

- 10. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzonitrile for Advanced Research and Development

2-Hydroxy-4-methylbenzonitrile stands as a significant bifunctional molecule within the landscape of medicinal chemistry and materials science. Its structure, featuring a strategically positioned hydroxyl group, a nitrile moiety, and a methyl group on a benzene ring, offers a unique combination of reactivity and structural influence. This guide, prepared for researchers and drug development professionals, provides an in-depth exploration of this compound, moving from its fundamental identifiers to its sophisticated applications, synthesis protocols, and safety considerations. The insights herein are grounded in established chemical principles and field-proven applications, designed to empower scientists to leverage this molecule's full potential.

Part 1: Core Identification and Physicochemical Profile

Accurate identification is the bedrock of all chemical research. 2-Hydroxy-4-methylbenzonitrile is systematically identified by its IUPAC name and its unique CAS registry number, which are indispensable for database searches and regulatory compliance.

A comprehensive understanding of its physicochemical properties is crucial for predicting its behavior in reactions, formulations, and biological systems.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | White to brown powder/solid | [3] |

| Boiling Point | 149 °C @ 14 mmHg (for 2-Hydroxybenzonitrile) | [3] |

| InChIKey | WAFLXCCXXVMUKI-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=C(C=C1)C#N)O | [1] |

Note: Experimental data for substituted benzonitriles can vary. The provided boiling point is for the parent compound, 2-Hydroxybenzonitrile, and serves as a reference.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 2-Hydroxy-4-methylbenzonitrile can be approached through several routes. A prevalent and logical strategy involves a two-step process starting from the commercially available m-cresol. This method is advantageous as it builds the molecule's core functionality sequentially, offering clear control points.

Experimental Protocol: Two-Step Synthesis from m-Cresol

This protocol outlines the formylation of m-cresol to yield the intermediate aldehyde, followed by its conversion to the target nitrile.

Step 1: Formylation of m-Cresol to 2-Hydroxy-4-methylbenzaldehyde

The introduction of the aldehyde group is a critical step. The Duff reaction or Reimer-Tiemann reaction are classic choices. A more direct approach using paraformaldehyde with a Lewis acid catalyst offers good yields.[4]

-

System Setup : In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add m-cresol (10.8 g, 0.1 mol) and toluene (200 mL).

-

Catalyst Addition : Under a nitrogen atmosphere, add tin(IV) chloride (SnCl₄, 2.6 g, 0.01 mol) followed by tri-n-butylamine (5.4 g, 0.029 mol). Stir the mixture at room temperature for 20 minutes.

-

Expertise & Experience: The use of SnCl₄ as a Lewis acid activates the paraformaldehyde for electrophilic aromatic substitution. The amine base assists in the reaction mechanism and scavenges HCl produced.

-

-

Reaction : Add paraformaldehyde (6.6 g, 0.22 mol) to the mixture. Heat the solution to 100°C and maintain for 8 hours.

-

Work-up and Isolation : Cool the reaction to room temperature. Pour the mixture into 500 mL of water and acidify to pH 2 with 2N HCl. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield 2-hydroxy-4-methylbenzaldehyde.[4]

Step 2: Conversion of Aldehyde to Nitrile

The dehydration of an aldoxime intermediate is a reliable method for nitrile synthesis.[5][6]

-

Oxime Formation : Dissolve the 2-hydroxy-4-methylbenzaldehyde (13.6 g, 0.1 mol) from the previous step in ethanol (150 mL). Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol). Reflux the mixture for 2 hours.

-

Dehydration : Cool the reaction mixture. A common method for dehydration is using a reagent like acetic anhydride or a catalyst system. For this protocol, we will use a modern, efficient method. Add anhydrous ferrous sulfate (FeSO₄) as a catalyst and reflux in a solvent like DMF.[5]

-

Trustworthiness: This one-pot conversion from aldehyde to nitrile is efficient.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed.

-

-

Isolation and Purification : After the reaction is complete, filter off the catalyst. Extract the product from the filtrate using an appropriate solvent system (e.g., ethyl acetate/water). The organic layer is then dried and concentrated. The crude product, 2-Hydroxy-4-methylbenzonitrile, is purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

Caption: Role as a precursor in synthesizing bioactive heterocyclic scaffolds.

Part 4: Safety, Handling, and Toxicology

As with any nitrile-containing compound, rigorous safety protocols are mandatory. The primary hazards are associated with acute toxicity and irritation. [1]

| Hazard Class | GHS Statement | Pictogram |

|---|---|---|

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data sourced from PubChem GHS Classification. [1]

Handling and First Aid Protocols

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [3]* Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or butyl rubber), chemical safety goggles, and a lab coat. For operations that may generate dust, respiratory protection (e.g., P2 filter respirator) is recommended. [3]* IF INHALED : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * IF ON SKIN : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. * IF IN EYES : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. * IF SWALLOWED : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [3]* Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Authoritative Grounding: The general caution for cyanogen compounds and nitriles applies: handle with utmost care as the release of hydrocyanic acid is possible under certain conditions (e.g., strong acid, fire), which can lead to the blockade of cellular respiration.

Conclusion

2-Hydroxy-4-methylbenzonitrile is more than a simple chemical; it is a potent and versatile tool for the modern researcher. Its well-defined physicochemical properties, accessible synthesis routes, and proven utility as a scaffold for high-value molecules, particularly in drug discovery, underscore its importance. By adhering to rigorous scientific principles and stringent safety protocols as outlined in this guide, professionals in the field can effectively and safely unlock the vast potential of this key chemical intermediate.

References

-

PubChem. 2-Hydroxy-4-methylbenzonitrile | C8H7NO | CID 14388656. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 2-HYDROXY-4-METHYLBENZONITRILE | CAS 18495-14-2. [Link]

-

Deshmukh, M. et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem. [Link]

-

PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Hydroxy-4-methylbenzonitrile: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methylbenzonitrile is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of diverse bioactive molecules. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides an in-depth exploration of these critical parameters. While specific experimental data for 2-Hydroxy-4-methylbenzonitrile is not extensively available in public literature, this guide furnishes data for the closely related parent compound, 2-hydroxybenzonitrile, as a foundational reference. Furthermore, it details robust, field-proven experimental protocols for the precise determination of melting point and solubility, empowering researchers to characterize this and other novel compounds with confidence.

Introduction: The Significance of Physicochemical Properties in Drug Development

In the realm of drug discovery and development, the physicochemical properties of a compound serve as the bedrock upon which its potential as a therapeutic agent is built. Properties such as melting point and solubility are not mere data points; they are critical determinants of a compound's behavior, from its synthesis and purification to its formulation and bioavailability.

2-Hydroxy-4-methylbenzonitrile, a derivative of benzonitrile, presents a promising scaffold for medicinal chemists. The nitrile group can act as a bioisostere for various functional groups and a key participant in hydrogen bonding, while the hydroxyl and methyl groups offer sites for further chemical modification. The strategic placement of these functionalities can lead to compounds with a wide array of pharmacological activities. Given its potential, a comprehensive understanding of its physical characteristics is essential for any researcher working with this molecule. This guide will delve into two of the most fundamental of these properties: melting point and solubility.

Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.

While a specific, experimentally determined melting point for 2-Hydroxy-4-methylbenzonitrile is not readily found in scientific literature, data for the parent compound, 2-Hydroxybenzonitrile , indicates a melting point range of 95 - 98 °C . This provides a valuable estimation for its methylated derivative.

Causality Behind Melting Point Determination

The melting point is a reflection of the strength of the intermolecular forces holding the crystal lattice together. In the case of 2-Hydroxy-4-methylbenzonitrile, these forces include hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (from the polar nitrile group), and van der Waals forces (arising from the aromatic ring and methyl group). The energy required to overcome these forces dictates the melting temperature. The presence of the methyl group in 2-Hydroxy-4-methylbenzonitrile, compared to 2-hydroxybenzonitrile, may slightly alter the crystal packing and intermolecular interactions, thus influencing its melting point.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of a solid organic compound. This method is widely adopted for its accuracy and requirement of only a small amount of sample.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 2-Hydroxy-4-methylbenzonitrile

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

For a more precise measurement, start heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

Self-Validation: To ensure accuracy, the determination should be repeated at least twice. The melting point of a known standard with a similar melting point can also be measured to calibrate the apparatus.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility: A Critical Factor for Formulation and Bioavailability

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. It influences everything from the ease of handling in the laboratory to the absorption of a drug in the body. The solubility of 2-Hydroxy-4-methylbenzonitrile is dictated by the interplay of its functional groups with the solvent molecules. The polar hydroxyl and nitrile groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents, while the nonpolar aromatic ring and methyl group favor interactions with nonpolar solvents.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for 2-Hydroxy-4-methylbenzonitrile can be predicted. It is expected to exhibit moderate solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) and lower solubility in nonpolar solvents (e.g., hexane, toluene). Its solubility in water is likely to be limited due to the presence of the nonpolar aromatic ring and methyl group.

Table 1: Predicted Qualitative Solubility of 2-Hydroxy-4-methylbenzonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | Capable of hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Soluble | Can act as hydrogen bond acceptors for the hydroxyl group. |

| Nonpolar | Hexane, Toluene | Insoluble to sparingly soluble | Dominated by van der Waals interactions. |

Experimental Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determining the qualitative solubility of an organic compound in various solvents.

Materials:

-

Small test tubes and a test tube rack

-

Sample of 2-Hydroxy-4-methylbenzonitrile

-

A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, hexane)

-

Spatula or weighing paper

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of the solid compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observation: Observe the mixture to determine if the solid has dissolved completely.

-

Soluble: A clear, homogeneous solution is formed.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Systematic Testing:

-

Begin with water. If insoluble, proceed to test in 5% NaOH.

-

If soluble in 5% NaOH, test in 5% NaHCO₃ to differentiate between strong and weak acids.

-

If insoluble in 5% NaOH, test in 5% HCl to check for basic properties.

-

Test solubility in a range of organic solvents to assess its polarity profile.

-

Self-Validation: For each solvent, run a parallel test with a known compound of similar structure to validate the procedure and observations.

Visualization of Solubility Testing Workflow

Caption: Systematic Workflow for Qualitative Solubility Testing.

Conclusion and Future Directions

The physical properties of 2-Hydroxy-4-methylbenzonitrile, specifically its melting point and solubility, are critical parameters for its successful application in research and drug development. This guide has provided foundational knowledge and detailed experimental protocols to empower scientists in their characterization of this and other novel compounds. While specific experimental data for 2-Hydroxy-4-methylbenzonitrile remains to be fully elucidated in the public domain, the provided information on its parent compound and the robust methodologies outlined herein offer a clear path forward for its comprehensive physicochemical profiling. Future work should focus on the precise experimental determination and publication of these values to further enrich the collective knowledge base for the scientific community.

References

Potential applications of 2-Hydroxy-4-methylbenzonitrile in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Hydroxy-4-methylbenzonitrile

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 2-Hydroxy-4-methylbenzonitrile, a seemingly simple aromatic molecule, represents one such scaffold, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of complex molecular architectures. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, properties, and, most importantly, the burgeoning applications of 2-Hydroxy-4-methylbenzonitrile in medicinal chemistry. As a senior application scientist, my objective is to not only present established protocols and data but also to offer insights into the causality behind experimental choices, thereby empowering fellow scientists to leverage this promising building block in their own research endeavors.

Physicochemical Properties and Synthetic Overview

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. 2-Hydroxy-4-methylbenzonitrile is an aromatic compound characterized by a hydroxyl group and a nitrile group on a toluene backbone.

Table 1: Physicochemical Properties of 2-Hydroxy-4-methylbenzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 18495-14-2 | [1][3][4] |

| IUPAC Name | 2-hydroxy-4-methylbenzonitrile | [1][3] |

| Appearance | Solid | |

| Melting Point | 84-86 °C | [5] |

The strategic placement of the hydroxyl and nitrile groups, ortho to each other, allows for a range of chemical transformations, making it a valuable precursor for various heterocyclic systems.

Synthetic Pathways

Several methods for the synthesis of hydroxybenzonitriles have been reported, each with its own advantages and limitations. A common and effective laboratory-scale synthesis of the parent compound, 2-hydroxybenzonitrile, involves the dehydration of salicylaldoxime, which can be adapted for the methylated analog.[6][7]

Experimental Protocol: Two-Step Synthesis from 2-Hydroxy-4-methylbenzaldehyde

This protocol outlines the synthesis of 2-Hydroxy-4-methylbenzonitrile starting from the corresponding aldehyde.

Step 1: Oximation of 2-Hydroxy-4-methylbenzaldehyde

-

Reaction Setup: Dissolve 2-hydroxy-4-methylbenzaldehyde in a suitable solvent such as ethanol.[7]

-

Reagent Addition: Prepare an aqueous solution of hydroxylamine hydrochloride and add a base (e.g., sodium carbonate) to liberate the free hydroxylamine.[7] Add this solution to the aldehyde solution.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Remove the ethanol under reduced pressure. The resulting aqueous solution is cooled to precipitate the 2-hydroxy-4-methylbenzaldoxime, which is then filtered, washed with cold water, and dried.

Step 2: Dehydration of 2-Hydroxy-4-methylbenzaldoxime

-

Reaction Setup: The dried 2-hydroxy-4-methylbenzaldoxime is refluxed with a dehydrating agent, such as acetic anhydride.[6]

-

Reaction Conditions: The reaction is heated until completion, monitored by TLC.

-

Work-up and Isolation: The reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The crude 2-Hydroxy-4-methylbenzonitrile is purified by recrystallization or column chromatography to yield the final product.[6]

Caption: Synthetic workflow for 2-Hydroxy-4-methylbenzonitrile.

Applications in the Synthesis of Bioactive Heterocycles

The true potential of 2-Hydroxy-4-methylbenzonitrile in medicinal chemistry lies in its utility as a versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds.

Benzofuran Derivatives: A Gateway to Enzyme Inhibitors and Antimicrobials

One of the most prominent applications of 2-hydroxybenzonitriles is in the synthesis of benzofuran derivatives.[8][9] The proximity of the hydroxyl and nitrile groups facilitates cyclization reactions to form the benzofuran core, a privileged scaffold in many pharmaceuticals.[8]

Synthesis of 3-Aminobenzofuran Derivatives

A common strategy involves the O-alkylation of the hydroxyl group, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide from 2-Hydroxy-4-methylbenzonitrile

This two-step protocol details the synthesis of a key benzofuran intermediate.

Step 1: O-Alkylation

-

Reaction Setup: To a stirred solution of 2-Hydroxy-4-methylbenzonitrile in DMF, add potassium carbonate and 2-chloroacetonitrile at room temperature.[9]

-

Reaction Conditions: Reflux the reaction mixture at 80°C for 3 hours.[9]

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and filter the precipitate. Wash the solid with hexane and dry to obtain 2-(cyanomethoxy)-4-methylbenzonitrile.[9]

Step 2: Intramolecular Cyclization

-

Reaction Setup: Stir a mixture of 2-(cyanomethoxy)-4-methylbenzonitrile and a base like potassium tert-butoxide in DMF.

-

Reaction Conditions: Heat the mixture at 80°C for 5 hours.[9]

-

Work-up and Isolation: Cool the reaction mixture and pour it into ice water. Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the 3-amino-5-methylbenzofuran-2-carboxamide.

Caption: Synthesis of a 3-aminobenzofuran intermediate.

These 3-aminobenzofuran derivatives serve as valuable intermediates for further elaboration into potent bioactive molecules. For instance, they can be acylated to produce 3-(glycinamido)-benzofuran-2-carboxamide derivatives, which have shown promising antimicrobial properties.[8] Furthermore, these benzofuran scaffolds are key to the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are implicated in the progression of Alzheimer's disease.[8]

Quinazolinone Derivatives: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Quinazolinone derivatives are another class of bioactive molecules that can be accessed from precursors derived from hydroxybenzonitriles. These compounds have been investigated for a range of therapeutic applications, including as antidiabetic agents through the inhibition of dipeptidyl peptidase-4 (DPP-4).[10] While the direct synthesis from 2-Hydroxy-4-methylbenzonitrile is a multi-step process, it highlights the utility of this scaffold in accessing complex heterocyclic systems. A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and shown to exhibit good inhibition against the DPP-4 enzyme.[10]

Table 2: DPP-4 Inhibitory Activity of Quinazolinone Derivatives

| Compound | IC₅₀ (µM) | Source |

| Sitagliptin (Reference) | 0.0236 | [10] |

| Lead Compound | Potent | [10] |

| Synthesized Derivatives | 1.4621 to 6.7805 | [10] |

Although the synthesized derivatives were less potent than the reference drug sitagliptin, these findings underscore the potential of the benzonitrile moiety as a key component in the design of novel DPP-4 inhibitors.[10]

Biological Activities of 2-Hydroxy-4-methylbenzonitrile Derivatives

The derivatization of the 2-Hydroxy-4-methylbenzonitrile core can lead to a broad spectrum of biological activities. The nature and position of substituents on the aromatic ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial and Antifungal Activity

Derivatives of 2-hydroxybenzonitrile have demonstrated significant antimicrobial and antifungal activities.[6][11][12] The phenolic hydroxyl group is often implicated in the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.[12] The introduction of halogen and nitro groups can significantly enhance this activity.[6] For example, 2-hydroxy-4-nitrobenzonitrile has been shown to have antibacterial activity against Pseudomonas aeruginosa by interacting with the siderophore pyochelin and inhibiting protein synthesis.[13]

Table 3: Antimicrobial Activity of Hydroxybenzonitrile Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Source |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | Staphylococcus aureus (MRSA) | 26.0 | [11] |

| Benzimidazole derivative 19 | Enterococcus faecalis | 12.5 | [11] |

| Coumarin-1,2,3-triazole conjugate | Enterococcus faecalis | 12.5–50 | [11] |

| (E)-2-(cyano((4-nitrophenyl)diazenyl) methyl)benzonitrile | Botrytis fabae | 6.25 | [6] |

It is important to note that while the parent 2-hydroxybenzonitrile is often assumed to have high MIC values, its derivatives show significantly enhanced potency.[6]

Cytotoxic Activity and Anticancer Potential

Phenolic compounds, including derivatives of 2-hydroxybenzonitrile, are known to exert cytotoxic effects, often by inducing apoptosis (programmed cell death).[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown cytotoxic effects against various cancer cell lines.[14]

Caption: Apoptosis pathways potentially induced by phenolic compounds.

Further research into the structure-activity relationships of these derivatives is warranted to optimize their cytotoxic potency and selectivity towards cancer cells.

Future Perspectives and Conclusion

2-Hydroxy-4-methylbenzonitrile has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the unique reactivity of its functional groups provide a robust platform for the generation of diverse libraries of bioactive molecules. The demonstrated antimicrobial, antifungal, enzyme inhibitory, and cytotoxic activities of its derivatives highlight the immense potential of this compound as a starting point for the discovery of novel therapeutic agents.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: Moving beyond broad descriptions to identify specific molecular targets and signaling pathways.

-

Systematic Structure-Activity Relationship (SAR) Studies: To guide the rational design of more potent and selective derivatives.

-

Exploration of Novel Heterocyclic Systems: Leveraging the reactivity of the scaffold to access new chemical space.

-

In-depth Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the most promising compounds.

References

-

PubChem. (n.d.). 2-Hydroxy-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (2005). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.

-

PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-HYDROXY-4-METHYLBENZONITRILE | CAS 18495-14-2. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-4-methylbenzonitrile | C8H7NO | CID 14388656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-methylbenzonitrile | C8H7NO | CID 308741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HYDROXY-4-METHYLBENZONITRILE | CAS 18495-14-2 [matrix-fine-chemicals.com]

- 4. 2-HYDROXY-4-METHYL-BENZONITRILE | 18495-14-2 [chemicalbook.com]

- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Hydroxy-4-nitrobenzonitrile | 39835-14-8 | FH70360 [biosynth.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylbenzonitrile

Introduction

2-Hydroxy-4-methylbenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its molecular structure, featuring a nitrile, a hydroxyl group, and a methyl group on a benzene ring, offers multiple points for further chemical modification. This guide provides a detailed examination of a robust and widely employed synthetic pathway to 2-Hydroxy-4-methylbenzonitrile, commencing from the readily available starting material, p-cresol.

The synthesis is strategically executed in two primary stages:

-

Ortho-Formylation of p-Cresol: Introduction of a formyl (-CHO) group onto the aromatic ring at the position ortho to the hydroxyl group to yield the key intermediate, 2-hydroxy-4-methylbenzaldehyde.

-

Conversion to the Nitrile: Transformation of the aldehyde functional group into a nitrile (-C≡N) group via an aldoxime intermediate.

This document will dissect the underlying mechanisms of each reaction, rationalize the selection of reagents and conditions, provide detailed experimental protocols, and offer comparative insights into alternative methodologies.

Part 1: Synthesis of the Intermediate: 2-Hydroxy-4-methylbenzaldehyde

The critical first step is the selective formylation of p-cresol. The hydroxyl group of p-cresol is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. As the para position is occupied by the methyl group, substitution occurs exclusively at the ortho position. Among various formylation methods, the Vilsmeier-Haack reaction is particularly effective for electron-rich substrates like phenols, offering high yields and regioselectivity under relatively mild conditions.[1][2]

The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction utilizes a pre-formed or in situ-generated "Vilsmeier reagent," an electrophilic iminium salt, to formylate activated aromatic rings.[3] The reaction proceeds through three distinct phases:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1][4]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of p-cresol attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating effect of the hydroxyl group makes the ortho position highly nucleophilic, facilitating this attack. A subsequent deprotonation step restores the aromaticity of the ring.[5]

-

Hydrolysis: The resulting iminium intermediate is unstable in the presence of water and is readily hydrolyzed during aqueous workup to yield the final aldehyde product, 2-hydroxy-4-methylbenzaldehyde.[4]

Alternative Formylation: The Reimer-Tiemann Reaction